molecular formula C14H15N3O4S B11501262 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide

4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide

Cat. No.: B11501262
M. Wt: 321.35 g/mol
InChI Key: YYDYZOMCVAEJAB-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Pyridine: The pyridine moiety is attached through a coupling reaction, which may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Bases: Triethylamine, sodium hydroxide.

    Coupling Agents: EDCI, DCC.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amine derivatives.

    Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.

Scientific Research Applications

4-METHYL-3-NITRO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE depends on its specific application:

    Biological Activity: In medicinal applications, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-4-NITRO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
  • 4-METHYL-3-NITRO-N-[2-(PYRIDIN-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

Uniqueness

4-METHYL-3-NITRO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the specific positioning of the nitro and pyridine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the sulfonamide group also imparts distinct properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c1-11-2-3-13(10-14(11)17(18)19)22(20,21)16-9-6-12-4-7-15-8-5-12/h2-5,7-8,10,16H,6,9H2,1H3

InChI Key

YYDYZOMCVAEJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2)[N+](=O)[O-]

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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